Lipophilicity (XLogP3) Advantage of 1.0–1.7 Log Units Over Smaller Alkoxy Analogs for Membrane-Permeable Scaffold Design
3-Chloro-6-(cyclohexyloxy)pyridazine exhibits a computed XLogP3 of 2.7, which is 1.65 log units higher than 3-chloro-6-methoxypyridazine (LogP = 1.05) and 1.21 log units higher than 3-chloro-6-isopropoxypyridazine (LogP = 1.49) [1]. This difference exceeds the commonly applied threshold of ~1 log unit considered meaningful for altered membrane partitioning in both agrochemical and drug-design contexts. The cyclohexyloxy group increases lipophilicity without substantially increasing the TPSA (35.01 Ų for the target vs. 35.01 Ų for the methoxy analog), preserving a favorable balance between passive permeability and aqueous solubility [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | 3-Chloro-6-methoxypyridazine LogP = 1.05; 3-Chloro-6-isopropoxypyridazine LogP = 1.49 |
| Quantified Difference | ΔLogP = +1.65 vs. methoxy; +1.21 vs. isopropoxy |
| Conditions | Computed values from PubChem XLogP3 algorithm, BOC Sciences, and Hit2Lead databases |
Why This Matters
A ΔLogP exceeding 1.0 is pharmacokinetically significant; procuring the correct alkoxy congener is essential when optimizing for membrane penetration or hydrophobic target engagement.
- [1] PubChem. 3-Chloro-6-(cyclohexyloxy)pyridazine. Compound Summary CID 252829. XLogP3 = 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/252829 View Source
